1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile
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Overview
Description
1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile is a heterocyclic compound that contains a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethylamine with a suitable nitrile compound in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in substitution reactions with electrophiles or nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.
Substitution: Various electrophiles or nucleophiles; reactions may require catalysts or specific solvents to proceed efficiently
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-aminoethyl)-1H-1,2,4-triazole-3-thiol
- 1-(2-aminoethyl)-1H-1,2,4-triazole-3-carboxamide
- 1-(2-aminoethyl)-1H-1,2,4-triazole-3-carboxylic acid
Uniqueness
1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H7N5 |
---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
1-(2-aminoethyl)-1,2,4-triazole-3-carbonitrile |
InChI |
InChI=1S/C5H7N5/c6-1-2-10-4-8-5(3-7)9-10/h4H,1-2,6H2 |
InChI Key |
FXHMENSHCHMPQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NN1CCN)C#N |
Origin of Product |
United States |
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